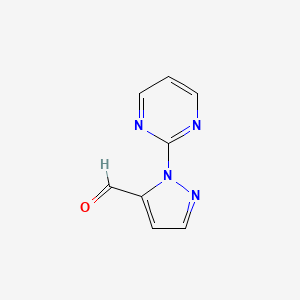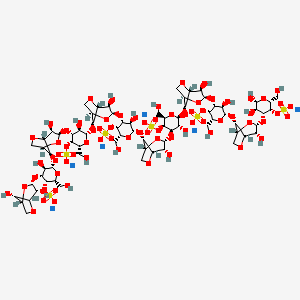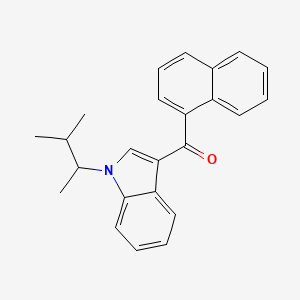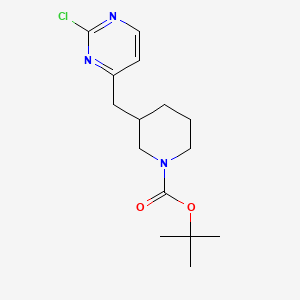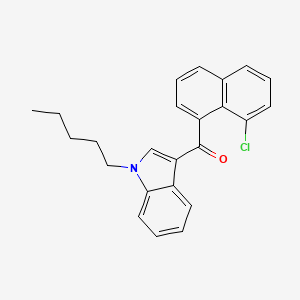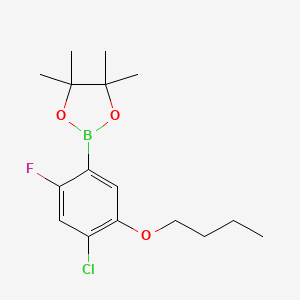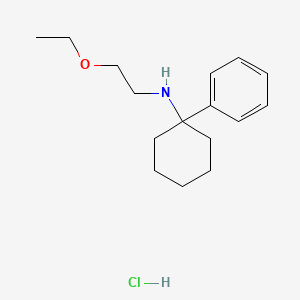
PCEEA (hydrochloride)
説明
PCEEA (hydrochloride) is a synthetic drug that is structurally related to the psychoactive compounds eticyclidine, ketamine, and phencyclidine . It has recently been identified as a likely drug of abuse . The pharmacology of this compound has yet to be elucidated .
Molecular Structure Analysis
The molecular formula of PCEEA (hydrochloride) is C16H25NO • HCl . The formal name is N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride . The InChi Code is InChI=1S/C16H25NO.ClH/c1-2-18-14-13-17-16 (11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3;1H .
Physical And Chemical Properties Analysis
PCEEA (hydrochloride) has a molecular weight of 283.8 . It is a crystalline solid . Its solubility is 20 mg/ml in DMF, 14 mg/ml in DMSO, 25 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) .
科学的研究の応用
Biotechnological Synthesis of Drug Metabolites
- Study Overview : Research by Peters et al. (2009) explored the use of fission yeast heterologously expressing human cytochrome P450 2B6 for the biotechnological synthesis of drug metabolites, including N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA), derived from designer drugs like PCEEA. This method presents an alternative to chemical synthesis for producing drug metabolites essential in toxicological risk assessment and analytical toxicology.
- Key Findings : The study successfully synthesized PCHEA from PCEEA, highlighting a biotechnological approach to producing drug metabolites using yeast expressing human enzymes (Peters et al., 2009).
Metabolism and Toxicological Detection
- Research Context : Sauer et al. (2008) conducted studies on the metabolism and toxicological detection of PCEEA in rat urine using gas chromatographic/mass spectrometric techniques. The research aimed to understand the metabolic transformation of PCEEA and its detection in biological samples.
- Findings : The study revealed that PCEEA undergoes N-dealkylation and O-dealkylation, forming metabolites that can be detected in urine. These findings are crucial for developing methods to detect the intake of PCEEA in biological samples (Sauer et al., 2008).
Cytochrome P450 Isoenzymes Involvement in Metabolism
- Research Aim : A study by Sauer et al. (2009) investigated the cytochrome P450 (CYP) isoenzymes involved in the metabolism of PCEEA. This research is vital for understanding the enzymatic pathways that metabolize designer drugs like PCEEA.
- Results : The study identified that CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are involved in the metabolism of PCEEA. This knowledge contributes to understanding how PCEEA is processed in the body and its potential interactions with other substances (Sauer et al., 2009).
特性
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIADMZGNFJNLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PCEEA (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




